2-Chloroadenosine-5'-carboxy-2',3'-acetonide
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Overview
Description
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide is a chemical compound with the molecular formula C13H14ClN5O5 and a molecular weight of 355.73 g/mol . It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes.
Preparation Methods
The synthesis of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide typically involves the protection of adenosine derivatives followed by chlorination and subsequent acetonide formation. The reaction conditions often include the use of protecting groups to safeguard reactive sites on the adenosine molecule. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a tool in studying adenosine receptor functions and signaling pathways.
Medicine: Research explores its potential therapeutic effects, particularly in modulating adenosine receptors.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, influencing cellular responses. The molecular targets include adenosine A1 receptors, which play a role in regulating neurotransmission and cardiovascular functions .
Comparison with Similar Compounds
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide can be compared with other adenosine derivatives such as:
2-Chloroadenosine: Similar in structure but lacks the acetonide protection.
Adenosine: The parent compound without chlorination or acetonide modification.
Properties
IUPAC Name |
4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOFNJSAFFWKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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